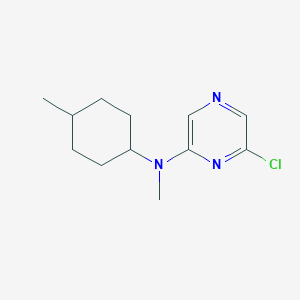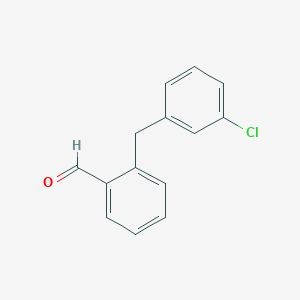
2-(3-Chlorobenzyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO It is a derivative of benzaldehyde, where a 3-chlorobenzyl group is attached to the benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)benzaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 2-(3-Chlorobenzyl)benzyl alcohol using hypochlorite as an oxidant under phase transfer catalysis . This method is highly selective and yields the desired aldehyde without forming benzoic acid or other by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents like hypochlorite. The use of phase transfer catalysis in these reactions enhances the efficiency and selectivity, making the process cost-effective and reducing pollution .
化学反応の分析
Types of Reactions
2-(3-Chlorobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium cyanide or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chlorobenzoic acid.
Reduction: 2-(3-Chlorobenzyl)benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
科学的研究の応用
2-(3-Chlorobenzyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chlorobenzyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. The presence of the 3-chlorobenzyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .
類似化合物との比較
Similar Compounds
Benzyl chloride: Similar in structure but lacks the aldehyde group.
Benzaldehyde: Lacks the 3-chlorobenzyl group.
3-Chlorobenzaldehyde: Similar but does not have the benzyl group attached.
Uniqueness
2-(3-Chlorobenzyl)benzaldehyde is unique due to the presence of both the aldehyde and 3-chlorobenzyl groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler analogs .
特性
分子式 |
C14H11ClO |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c15-14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-16/h1-7,9-10H,8H2 |
InChIキー |
NCXXJQPCIPTHSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


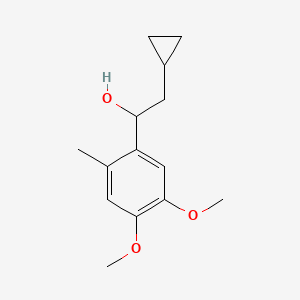
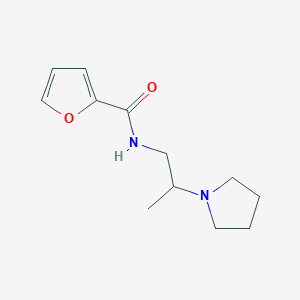
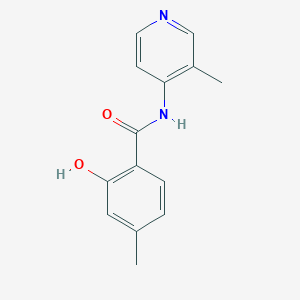
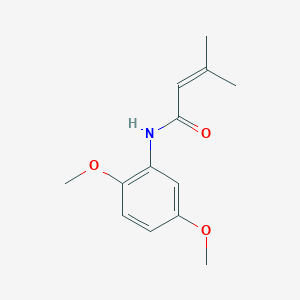
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)
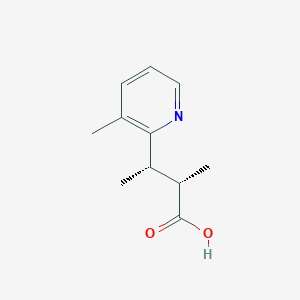
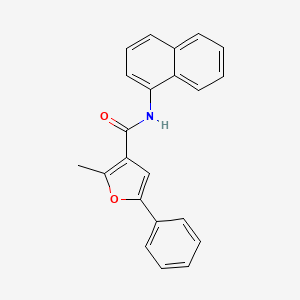
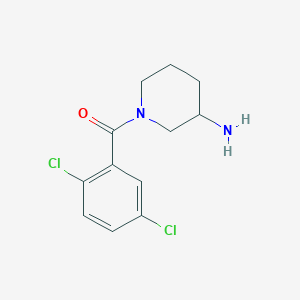
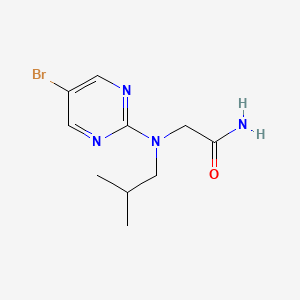
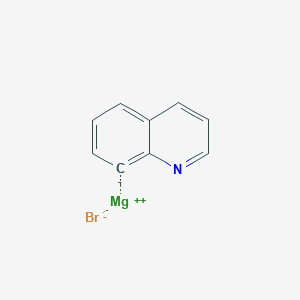
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
